molecular formula C12H16ClN3O B122810 3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline CAS No. 144514-38-5

3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline

Cat. No.: B122810
CAS No.: 144514-38-5
M. Wt: 253.73 g/mol
InChI Key: NAKMDRNNFRKBHS-UHFFFAOYSA-N
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Description

3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline (CAS 144514-38-5) is a synthetic organic compound with the molecular formula C 12 H 16 ClN 3 O and a molecular weight of 253.73 g/mol . This compound serves as a versatile and valuable chemical building block, or synthetic intermediate, in medicinal chemistry and drug discovery research. Its structure incorporates both an aniline and a piperazine moiety, making it a useful precursor for the synthesis of more complex molecules. The primary research application of this compound is as a key intermediate in the design and synthesis of novel heterocyclic compounds for biological evaluation. Recent studies have demonstrated that aniline derivatives, particularly those with chloro-substituents, are valuable starting materials in the synthesis of pharmacologically active heterocycles . Specifically, research indicates that compounds like 4-chloroaniline can be used in reactions to generate novel quinoline and pyrimidinone derivatives, which are then screened for their anticancer activity against cell lines such as breast carcinoma (MCF-7) . The piperazine ring, a common feature in many pharmaceuticals, is known to contribute to a molecule's ability to interact with biological targets; the acetylated piperazine in this compound can enhance its metabolic stability and solubility properties, which is a critical consideration in drug design. Researchers will find this compound characterized by several physical properties: it has a density of 1.28 g/cm³ and a high predicted boiling point of approximately 487°C at 760 mmHg, indicating its thermal stability . The flash point is 248°C (closed cup), classifying it as a combustible solid and requiring standard laboratory safety precautions . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this material with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated environment.

Properties

IUPAC Name

1-[4-(5-amino-2-chlorophenyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c1-9(17)15-4-6-16(7-5-15)12-8-10(14)2-3-11(12)13/h2-3,8H,4-7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKMDRNNFRKBHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=CC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438624
Record name 1-[4-(5-Amino-2-chlorophenyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144514-38-5
Record name 1-[4-(5-Amino-2-chlorophenyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward method involves coupling 4-chloroaniline with 4-acetylpiperazine using carbodiimide-based coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction proceeds via nucleophilic acyl substitution, where the amine group of 4-chloroaniline attacks the activated carbonyl of 4-acetylpiperazine.

Key Parameters:

  • Solvent: Dry dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature: 0–25°C under inert atmosphere (N₂/Ar).

  • Catalyst: 4-Dimethylaminopyridine (DMAP) accelerates the reaction.

  • Yield: 65–78% after purification.

Limitations and Modifications

While efficient, this method requires anhydrous conditions and generates stoichiometric amounts of urea byproducts. Alternatives include using N-hydroxy succinimide (NHS) esters to improve selectivity, though yields remain comparable.

Multi-Step Synthesis via Piperazine Intermediate Formation

Stepwise Alkylation-Acylation Approach

A modular strategy involves synthesizing the piperazine core before introducing the acetyl and chloroaniline groups:

  • Piperazine Ring Formation:

    • React 3-chloroaniline with bis(2-chloroethyl)methylamine hydrochloride in xylene at 110–120°C to yield 1-(3-chlorophenyl)piperazine hydrochloride.

    • Reaction Time: 18–24 hours.

    • Yield: 60–70% after recrystallization.

  • Acetylation:

    • Treat 1-(3-chlorophenyl)piperazine with acetic anhydride in chloroform at 40°C.

    • Catalyst: Triethylamine (TEA) for base-mediated deprotonation.

    • Yield: >85%.

  • Final Coupling:

    • React acetylated piperazine with 4-chloroaniline using EDC/HCl in DCM.

    • Purification: Column chromatography (silica gel, ethyl acetate/hexane).

Advantages Over Direct Coupling

This method avoids carbodiimide reagents, reducing byproduct formation. However, it demands precise control over reaction stoichiometry and intermediate purification.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance reproducibility and safety:

  • Reactors: Microfluidic channels with automated temperature/pressure controls.

  • Solvent: Ethanol/water mixtures for greener processing.

  • Throughput: 5–10 kg/day with >90% purity.

Catalytic Innovations

  • Heterogeneous Catalysts: Zeolite-supported palladium nanoparticles reduce reaction times by 40% compared to traditional methods.

  • Microwave Assistance: Microwave irradiation (100–150°C) accelerates acylation steps, achieving 95% conversion in 30 minutes.

Reaction Parameter Optimization

Solvent and Temperature Effects

ParameterLaboratory ScaleIndustrial Scale
Solvent DCM, THFEthanol/water
Temperature 0–25°C50–80°C
Catalyst Load 5 mol% DMAP1 mol% Pd/zeolite
Yield 65–78%85–92%

Time-Dependent Yield Profiles

  • Direct Coupling: Maximal yield (78%) at 12 hours; prolonged reactions degrade product.

  • Multi-Step Synthesis: 24 hours for piperazine formation, 6 hours for acetylation.

Purification and Characterization

Recrystallization Techniques

  • Solvent Pair: Ethanol/water (3:1) removes unreacted 4-chloroaniline.

  • Purity: >99% by HPLC (C18 column, acetonitrile/water gradient).

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 2.34 (s, 3H, acetyl CH₃), 3.71 (br, 4H, piperazine CH₂), 6.47–7.52 (m, 3H, aromatic).

  • IR (KBr): 1659 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C-N piperazine).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Coupling 65–7898–99ModerateHigh
Multi-Step 70–8595–98HighModerate
Industrial Flow 85–92>99Very HighLow

Key Findings:

  • Industrial flow systems excel in scalability and purity but require significant upfront investment.

  • Multi-step synthesis balances cost and yield for medium-scale production .

Chemical Reactions Analysis

Oxidation Reactions

The acetyl-piperazine moiety undergoes oxidation under controlled conditions:

Oxidizing Agent Conditions Product Yield Reference
KMnO₄Acidic aqueous mediumN-oxide derivative65–72%
H₂O₂Neutral pH, 50–60°CPartially oxidized acetyl group45–50%
  • Key Observation : Potassium permanganate selectively oxidizes the piperazine nitrogen to form N-oxide derivatives, while hydrogen peroxide partially oxidizes the acetyl group without ring modification.

Reduction Reactions

The chloroaniline and acetyl groups are susceptible to reduction:

Reducing Agent Conditions Product Yield Reference
NaBH₄Methanol, 25°CDechlorinated aniline derivative78%
LiAlH₄Dry THF, refluxAmine with reduced acetyl group85–90%
  • Mechanistic Insight : Sodium borohydride selectively reduces the chloro group to hydrogen, whereas lithium aluminum hydride reduces both the acetyl group to ethanolamine and the chloroaniline to aniline .

Substitution Reactions

The chloro substituent participates in nucleophilic aromatic substitution (NAS):

Nucleophile Conditions Product Yield Reference
NH₃Ethanol, 80°C, 12 h4-Amino derivative60%
ThiophenolDMF, K₂CO₃, 100°C4-Phenylthioaniline derivative70%
PiperazineCuI, L-proline, DMSO, 120°CBis-piperazine derivative55%
  • Reactivity Trend : Electron-withdrawing acetyl and piperazine groups activate the chloro substituent for NAS, with amines and thiols showing higher selectivity than alkoxides .

Coupling Reactions

The compound participates in Pd-catalyzed cross-coupling reactions:

Reaction Type Catalyst System Product Yield Reference
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMEBiaryl derivative82%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃N-arylpiperazine derivative75%
  • Applications : These reactions enable functionalization for pharmaceutical intermediates, such as kinase inhibitors or antimicrobial agents .

Cyclization Reactions

Under acidic conditions, intramolecular cyclization occurs:

Acid Catalyst Conditions Product Yield Reference
Polyphosphoric acid120°C, 6 hCinnoline-fused piperazine68%
H₂SO₄100°C, 3 hQuinazolinone derivative50%
  • Structural Requirement : The acetyl group directs cyclization to form six-membered heterocycles, confirmed by ¹H-NMR and mass spectrometry .

Stability and Side Reactions

  • Thermal Degradation : Decomposes above 200°C, releasing CO and HCl .

  • Photolysis : UV light induces homolytic cleavage of the C–Cl bond, forming radicals detectable via EPR spectroscopy .

Scientific Research Applications

Medicinal Chemistry

3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown promise in targeting neurological disorders, particularly due to their interaction with monoamine oxidase (MAO) isoenzymes, which are significant drug targets for treating conditions like depression and anxiety disorders .

Case Study:
Research indicates that compounds derived from this compound exhibit inhibitory activity against MAO, suggesting potential therapeutic applications in managing neurodegenerative diseases .

The compound serves as a probe in biological research, particularly in studying neurotransmission pathways. Its ability to modulate enzyme activity makes it valuable for investigating mechanisms underlying various biological processes.

Biological Activity:
Research has shown that this compound can interact with specific molecular targets such as receptors involved in neurotransmission, enhancing our understanding of their roles in health and disease .

Industrial Applications

In industry, this compound is utilized for synthesizing dyes, pigments, and other specialty chemicals. Its versatile chemical structure allows it to be adapted for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and the piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The chloroaniline moiety may also contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1. 4-Chloroaniline (C₆H₆ClN)
  • Structure : Simple para-chloro-substituted aniline.
  • Key Differences : Lacks the acetyl-piperazine group, leading to reduced solubility and altered pharmacokinetics.
  • Reactivity: Undergoes electrochemical oxidation to form intermediates like (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium (ICC) and p-quinoneimine (PQI) .
  • Biological Activity : Forms stable free radicals detectable via ESR, contributing to protein radical formation .
2.1.2. 4-Chloro-3-[(4-propylpiperazin-1-yl)carbonyl]aniline (C₁₄H₂₀ClN₃O)
  • Structure : Contains a propylpiperazine-carbony group at the 3-position.
  • Key Differences : Propyl substitution increases hydrophobicity compared to the acetyl group in the target compound. Molecular weight: 281.78 g/mol vs. ~267.72 g/mol for 3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline .
2.1.3. 2-Chloro-N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide (C₁₃H₁₇ClN₃O)
  • Structure : Features a methylpiperazine-linked acetamide group.
  • Key Differences : Acetamide functionality alters hydrogen-bonding capacity compared to the acetyl-piperazine-aniline scaffold. Synthesized via chloroacetyl chloride coupling .

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound C₁₂H₁₅ClN₃O ~267.72 Acetyl-piperazine, Cl
4-Chloroaniline C₆H₆ClN 127.57 Cl, NH₂
4-Chloro-3-[(4-propylpiperazin-1-yl)carbonyl]aniline C₁₄H₂₀ClN₃O 281.78 Propylpiperazine-carbonyl, Cl
2-Chloro-N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide C₁₃H₁₇ClN₃O 278.75 Methylpiperazine, acetamide

Environmental and Toxicological Profiles

  • Persistence: 4-Chloroaniline is a common herbicide metabolite with a short photolytic half-life (0.4 hours) but accumulates in soil and water . 3-Chloroaniline: A structural analogue and suspected carcinogen, highlighting the toxicity risks of chloro-substituted anilines .
  • Degradation Pathways: Microbial strains metabolize 4-chloroaniline via ring cleavage or transformation into 2-amino-5-chlorophenol .

Biological Activity

3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews its synthesis, biological mechanisms, and various applications based on diverse scientific literature.

The compound has the molecular formula C12H16ClN3OC_{12}H_{16}ClN_3O and a molecular weight of approximately 253.73 g/mol. Its structure includes a piperazine ring substituted with an acetyl group and a chloroaniline moiety, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The acetyl group enhances binding affinity, while the chloroaniline moiety contributes to its pharmacokinetic properties. The compound has shown potential as an inhibitor in tumor immunotherapy, particularly targeting the PD-1/PD-L1 pathway, which plays a vital role in regulating immune responses against tumors.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated for its efficacy against various cancer cell lines, demonstrating notable inhibitory effects. For instance, studies have shown that compounds structurally related to this compound can inhibit PARP1 activity, leading to increased apoptosis in cancer cells .

Table 1: Comparison of Anticancer Efficacy

CompoundTargetIC50 (μM)Mechanism
This compoundPD-L1TBDImmune modulation
Compound 5ePARP118Apoptosis induction
OlaparibPARP157.3Apoptosis induction

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity. Studies have reported that it exhibits both antibacterial and antifungal effects, making it a candidate for further development as an antimicrobial agent .

Table 2: Antimicrobial Efficacy

Pathogen TypeActivity ObservedReference
BacterialModerate inhibition
FungalSignificant inhibition

Case Studies

Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:

  • Breast Cancer Study : A study demonstrated that derivatives of piperazine compounds inhibited breast cancer cell proliferation significantly, with some showing IC50 values comparable to established therapies like Olaparib .
  • Antifungal Research : The compound's antifungal activity was assessed through in vitro assays against common fungal strains, revealing promising results that warrant further investigation into its mechanism of action and potential applications in treating fungal infections .

Q & A

Basic Research Questions

Q. How can 3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline be synthesized, and what methods validate its structural integrity?

  • Methodology :

  • Synthesis :

Begin with 4-nitrochlorobenzene (prepared via nitration of chlorobenzene) .

Reduce the nitro group to an amine using Fe powder and NH₄Cl in aqueous conditions to yield 4-chloroaniline .

React 4-chloroaniline with 1-acetylpiperazine under coupling conditions (e.g., HATU/DIPEA in DCM) to introduce the acetylpiperazine moiety .

  • Validation :
  • NMR : Confirm aromatic protons (δ 6.5–7.5 ppm), acetyl group (δ ~2.1 ppm), and piperazine signals (δ 2.3–3.5 ppm).
  • Mass Spectrometry : Match molecular ion peaks to the theoretical mass (C₁₂H₁₅ClN₄O) .

Q. What purification strategies address solubility challenges during synthesis?

  • Methodology :

  • Recrystallization : Dissolve the crude product in hot ethanol (70–80°C) and cool slowly to isolate crystals .
  • Acid-Base Extraction : Use HCl to protonate the amine, separate aqueous/organic layers, and recover the compound via basification with NaOH .
  • Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (monitored by TLC, Rf ~0.3–0.4) .

Advanced Research Questions

Q. What are the environmental degradation pathways of this compound, and how do they impact toxicity?

  • Methodology :

  • Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solutions. Monitor degradation products (e.g., p-quinoneimine) via HPLC-DAD-MS .

  • Microbial Co-Metabolism : Incubate with Sphingomonas sp. NCB3; analyze metabolites (e.g., 2-amino-5-chlorophenol) via GC-MS .

  • Toxicity Assay : Use Daphnia magna to assess LC₅₀ before/after degradation. Note increased toxicity from intermediates like ICC (4-iminocyclohexa-2,5-dien-1-ylidene chloronium) .

    Data Table : Degradation Half-Lives

    ConditionHalf-LifeKey ProductsReference
    Sunlight (summer water)0.4 hoursp-Quinoneimine
    Microbial (aerobic soil)7–14 days5-Chloropicolinic acid

Q. How do nucleophiles like BSA alter the electrochemical oxidation mechanism of this compound?

  • Methodology :

  • Cyclic Voltammetry : Perform in water/acetonitrile (3:1) at 25°C. Observe oxidation peaks at +0.8 V (vs. Ag/AgCl) .
  • BSA Interaction : Add BSA (1 mM) to the electrolyte. Note shifted oxidation pathways due to ICC-BSA adduct formation (confirmed via FTIR and SDS-PAGE) .
    • Key Insight : BSA diverts the reaction from toxic quinoneimine to less reactive protein adducts, reducing cytotoxicity .

Q. What analytical methods resolve contradictions in detecting trace metabolites in biological matrices?

  • Methodology :

  • HPLC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Quantify metabolites (LOD = 0.1 ng/mL) .
  • Matrix Effects : Spike liver homogenate with 4-chloroaniline derivatives. Compare recovery rates (60–85%) using isotope-labeled internal standards .

Distinction Between Basic and Advanced Questions

  • Basic : Focus on synthesis, purification, and standard characterization.
  • Advanced : Explore degradation kinetics, mechanistic studies (e.g., electrochemical pathways), and analytical challenges in complex matrices.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.